4-[(6-ethoxypyridazin-3-yl)oxy]-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(6-ethoxypyridazin-3-yl)oxy]-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with pyrrolidine and pyridazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-ethoxypyridazin-3-yl)oxy]-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyridazine and triazine intermediates separately, followed by their coupling under specific conditions.
Synthesis of Pyridazine Intermediate: The pyridazine ring can be synthesized through the reaction of hydrazine with ethyl acetoacetate, followed by cyclization.
Synthesis of Triazine Intermediate: The triazine ring is typically formed by the reaction of cyanuric chloride with dimethylamine and pyrrolidine.
Coupling Reaction: The final step involves the coupling of the pyridazine and triazine intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(6-ethoxypyridazin-3-yl)oxy]-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-[(6-ethoxypyridazin-3-yl)oxy]-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-ethoxypyridazin-3-yl)oxy]-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfaethoxypyridazine: A sulfonamide antibacterial agent with a similar pyridazine structure.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, used in various medicinal and industrial applications.
Uniqueness
4-[(6-ethoxypyridazin-3-yl)oxy]-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is unique due to its combination of the triazine, pyridazine, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C15H21N7O2 |
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Molecular Weight |
331.37 g/mol |
IUPAC Name |
4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H21N7O2/c1-4-23-11-7-8-12(20-19-11)24-15-17-13(21(2)3)16-14(18-15)22-9-5-6-10-22/h7-8H,4-6,9-10H2,1-3H3 |
InChI Key |
WJZSVTZVTRFILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Origin of Product |
United States |
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